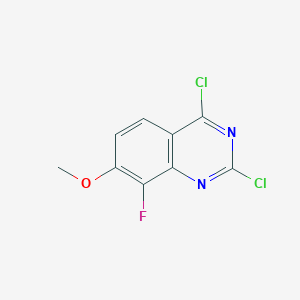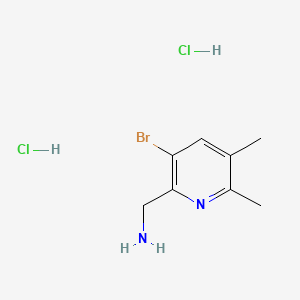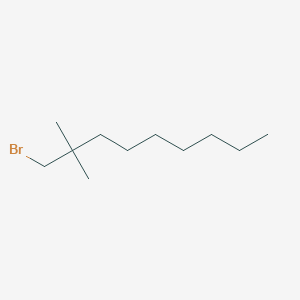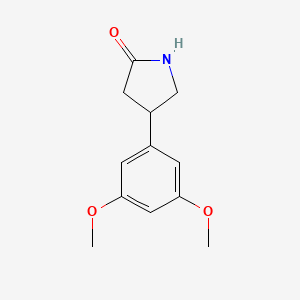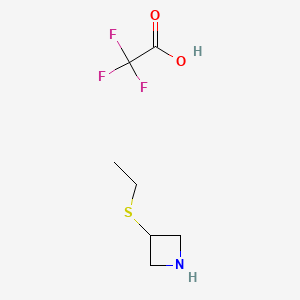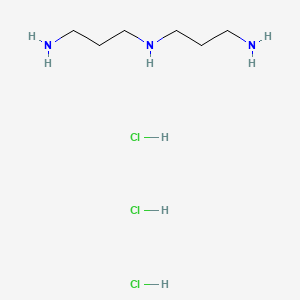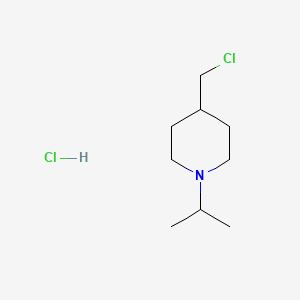
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride typically involves the reaction of 1-(propan-2-yl)piperidine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the continuous addition of reactants and catalysts, with real-time monitoring of reaction conditions to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile), and room temperature.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran), and low temperatures.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the piperidine ring with altered functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-4-(propan-2-yl)piperidine hydrochloride
- 1-(Chloromethyl)-4-(propan-2-yl)piperidine hydrochloride
- 4-(Chloromethyl)-1-(methyl)piperidine hydrochloride
Uniqueness
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is unique due to the specific positioning of the chloromethyl and isopropyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H19Cl2N |
|---|---|
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-propan-2-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
GRURFRAQARAJCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(CC1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


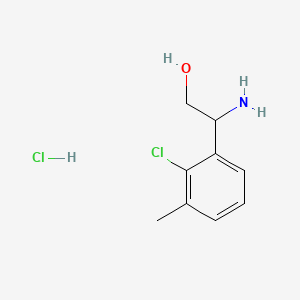
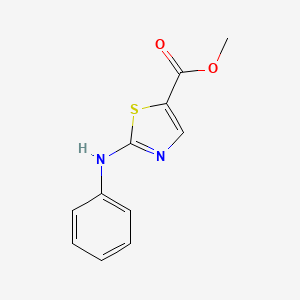
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
